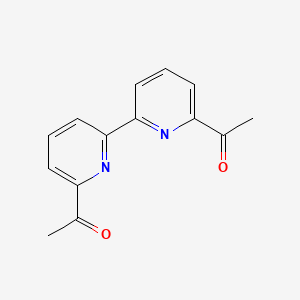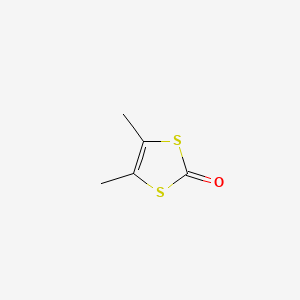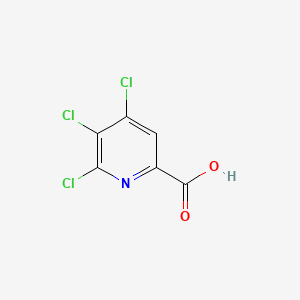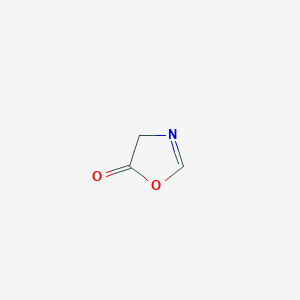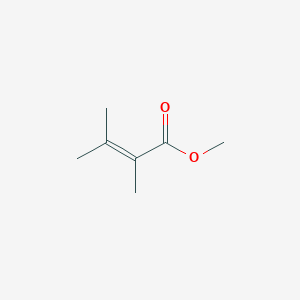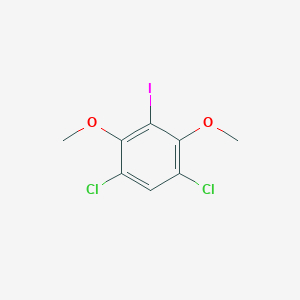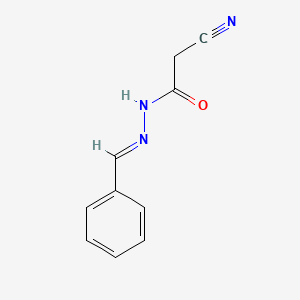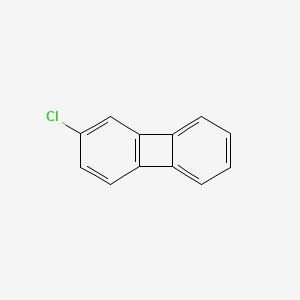
2-Chlorobiphenylene
Übersicht
Beschreibung
2-Chlorobiphenylene is a chemical compound with the molecular formula C12H9Cl . It has a molecular weight of 188.653 .
Molecular Structure Analysis
The molecular structure of this compound consists of two benzene rings connected by a single bond, with a chlorine atom attached to one of the benzene rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.653 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications :
- 2-Chlorobiphenylene has been utilized in the synthesis of various compounds. For instance, Heaney and Lees (1968) demonstrated its use in the creation of dihalogenobiphenyls and triphenylenes, such as 4-trifluormethyl-, 3,4-dimethyl-, 3,5-dimethyl-, and 3,4-dimethoxytriphenylene, highlighting its versatility in organic synthesis (Heaney & Lees, 1968).
Environmental Applications :
- In the field of environmental science, this compound has been studied for its degradation under specific conditions. Hong, Wang, and Bush (1998) investigated the photocatalytic degradation of 2-chlorobiphenyl in water using TiO2 and simulated solar irradiation. Their study provided insights into the degradation pathways and the role of hydroxyl radicals in this process (Hong, Wang, & Bush, 1998).
Photocatalysis and Solar Energy Utilization :
- Gryglik, Miller, and Ledakowicz (2004) explored the potential of using solar radiation in the middle latitudes for wastewater treatment by examining the photosensitized oxidation of 2-chlorophenol. Their study focused on the effectiveness of immobilized photosensitizers and the influence of various experimental conditions on the rate of degradation (Gryglik, Miller, & Ledakowicz, 2004).
Material Science Applications :
- In material science, the properties of this compound derivatives have been investigated for various applications. Wright et al. (2003) synthesized fluorinated and hydrocarbon ester functionalized poly(p-phenylenes) and studied their solubility in supercritical fluids. This research contributes to understanding the interaction between polymeric materials and supercritical fluids (Wright et al., 2003).
Catalysis and Polymerization :
- The role of this compound in catalysis and polymerization has also been a subject of study. For instance, Hu et al. (2012) discussed the synthesis and properties of a hyperbranched polymer containing tetraphenylethene, demonstrating its potential in areas like optical limiting and explosive detection (Hu et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chlorobiphenylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEVZHIJEFVYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618634 | |
| Record name | 2-Chlorobiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50558-21-9 | |
| Record name | 2-Chlorobiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




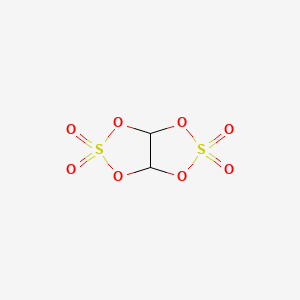
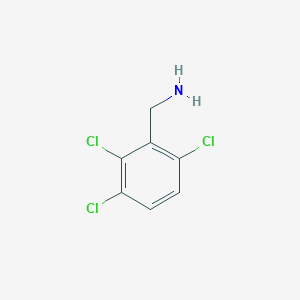

![Decahydropyrazino[1,2-a]azepine](/img/structure/B3052975.png)
